molecular formula C18H20N10 B2415712 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2415455-27-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2415712
CAS No.: 2415455-27-3
M. Wt: 376.428
InChI Key: VNGUTWIKMRQRML-UHFFFAOYSA-N
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Description

The compound contains several functional groups including pyrazole, triazolo, pyridazine, and piperazine rings. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring structure. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. These rings would likely be arranged in a specific configuration to allow for the necessary chemical reactions to take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms in the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Several studies have detailed the synthesis of related compounds. For example, Abdel-Aziz et al. (2008) discussed the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).
  • In another study, Shamroukh et al. (2005) synthesized a novel β-enaminonitrile of 1-(6-p-tolyl-pyridazin-3-yl)-pyrazole derivative, which shares similarities with the compound in focus (Shamroukh, Rashad, & Sayed, 2005).

Biological Evaluation

  • Yengoyan et al. (2018) reported the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, including compounds with pyrazolyl-pyridazine and pyrimidine moieties, showing plant growth stimulant activity (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).
  • Sun Guo-xiang (2009) created derivatives with herbicidal activities, suggesting the potential agricultural applications of such compounds (Sun Guo-xiang, 2009).

Antimicrobial and Antitumor Activities

  • Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, showing DPP-4 inhibition potential and insulinotropic activities, indicating potential applications in anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
  • Abdelhamid et al. (2016) synthesized compounds with competitive antimicrobial activities compared to typical antibacterial and antifungal drugs (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, it would interact with biological systems in a specific way to produce a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information on this compound, general safety guidelines for handling chemicals should be followed .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promise in areas such as pharmaceuticals or materials science, further studies could be conducted to optimize its synthesis and understand its properties .

Properties

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N10/c1-13-9-14(2)28(23-13)18-10-17(19-11-20-18)26-7-5-25(6-8-26)16-4-3-15-22-21-12-27(15)24-16/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGUTWIKMRQRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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